molecular formula C14H10Cl4 B14144565 Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- CAS No. 4329-01-5

Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl-

Cat. No.: B14144565
CAS No.: 4329-01-5
M. Wt: 320.0 g/mol
InChI Key: HDIPMQACTWCQQR-UHFFFAOYSA-N
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Description

Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- is a synthetic organochlorine compound known for its use as a pesticide. It is a persistent organic pollutant with significant environmental and health impacts due to its stability and bioaccumulation potential .

Chemical Reactions Analysis

Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various chlorinated and phenyl-substituted compounds .

Scientific Research Applications

Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects primarily through interaction with nuclear receptors, acting as an endocrine disruptor. It can bind to estrogen receptors, altering normal hormonal functions. Additionally, it impacts mitochondrial function and can induce apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- is similar to other organochlorine compounds such as:

    1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): Known for its use as a pesticide and its environmental persistence.

    1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar toxicological properties.

    1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another metabolite of DDT, also persistent in the environment.

Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- is unique due to its specific structural configuration, which influences its chemical reactivity and biological interactions.

Properties

CAS No.

4329-01-5

Molecular Formula

C14H10Cl4

Molecular Weight

320.0 g/mol

IUPAC Name

1-chloro-4-(2,2,2-trichloro-1-phenylethyl)benzene

InChI

InChI=1S/C14H10Cl4/c15-12-8-6-11(7-9-12)13(14(16,17)18)10-4-2-1-3-5-10/h1-9,13H

InChI Key

HDIPMQACTWCQQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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